molecular formula C15H18N2O3 B125148 Carboxyprimaquine CAS No. 77229-68-6

Carboxyprimaquine

Cat. No. B125148
CAS RN: 77229-68-6
M. Wt: 274.31 g/mol
InChI Key: KIMKJIXTIWKABF-UHFFFAOYSA-N
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Description

Carboxyprimaquine is a major plasma metabolite of the antimalarial drug primaquine. It is formed through the rapid conversion of primaquine in the body, and its presence in plasma is sustained for extended periods, although it is not recovered in urine . The metabolite has been the subject of various studies to understand its pharmacokinetics, chemical properties, and potential role in antimalarial therapy.

Synthesis Analysis

The synthesis of carboxyprimaquine is not directly described in the provided papers, but it is understood to be a metabolite formed in vivo after the administration of primaquine. Research has focused on the development of prodrugs to prevent the formation of carboxyprimaquine, which is considered an inactive metabolite. For instance

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Carboxyprimaquine, a metabolite of primaquine, is significant in the pharmacokinetic modeling of primaquine. A study on the Korean population developed a pharmacokinetic model of primaquine and carboxyprimaquine, highlighting the influence of body weight and CYP2D6 activity on drug metabolism and absorption (Lee et al., 2021).
  • Research indicates that carboxyprimaquine formation from primaquine is catalyzed by cytochrome P450 isozymes, which are inhibited by certain antimalarial drugs like ketoconazole (Bangchang et al., 1992).
  • Studies on the enantiomers of primaquine and carboxyprimaquine reveal insights into their pharmacokinetics, especially when primaquine is combined with other antimalarial drugs (Chairat et al., 2018).

Analytical Methods for Detection

  • High-performance liquid chromatography methods have been developed for quantifying primaquine and carboxyprimaquine in plasma, aiding pharmacokinetic studies and treatment monitoring (Dean et al., 1994); (Page-Sharp et al., 2012).

Impact on Treatment Efficacy

  • A study on Korean patients with vivax malaria examined the pharmacokinetics of primaquine and carboxyprimaquine, noting the rapid metabolism and absorption of these drugs, which is crucial for effective malaria treatment (Y. Kim et al., 2004).
  • The enantiospecific analysis of primaquine and carboxyprimaquine by capillary electrophoresis provided insights for in vitro metabolism studies, aiding the understanding of drug metabolism and efficacy (Bortocan & Bonato, 2004).

Chemical Modifications and Derivatives

  • Research on primaquine derivatives, including modifications at the amino group to prevent the metabolic pathway leading to carboxyprimaquine, highlights efforts to enhance bioavailability and reduce toxicity (Zorc et al., 2019).

Future Directions

Young children have lower Primaquine and Carboxyprimaquine exposures and lower levels of methemoglobinemia than adults. Young children may need higher weight-adjusted Primaquine doses than adults . A better mechanistic understanding of Primaquine metabolism is required for assessment of its efficacy and haematological toxicity in humans .

properties

IUPAC Name

4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMKJIXTIWKABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891676
Record name 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid

CAS RN

77229-68-6
Record name 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOXYPRIMAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
473
Citations
CS Chu, JA Watson, AP Phyo, HH Win… - Antimicrobial agents …, 2021 - Am Soc Microbiol
… For both primaquine and carboxyprimaquine, increasing age correlated with higher trough … for the carboxyprimaquine trough levels. Thus, the ratio of carboxyprimaquine to primaquine …
Number of citations: 9 journals.asm.org
GW Mihaly, SA Ward, G Edwards… - British journal of …, 1984 - Wiley Online Library
… Chromatography of plasma extracts of samples collectedfrom the volunteers in this study, consistently gave two sharp peaks corresponding to authentic carboxyprimaquine and …
Number of citations: 183 bpspubs.onlinelibrary.wiley.com
W Hanpithakpong, NPJ Day, NJ White, J Tarning - Malaria Journal, 2022 - Springer
… carboxyprimaquine. The enantiospecific method was also modified and validated to quantify racemic primaquine and carboxyprimaquine, … of primaquine and carboxyprimaquine were …
Number of citations: 3 link.springer.com
YR Kim, HJ Kuh, MY Kim, YS Kim, WC Chung… - Archives of pharmacal …, 2004 - Springer
Primaquine is used for relapses caused by vivax malaria hypnozoites. No studies on the pharmacokinetics of primaquine (PMQ) has been reported in Korean patients. In our study, thirty …
Number of citations: 52 link.springer.com
AGNC Mello, MVDF Vieira, LWP Sena… - Revista do Instituto de …, 2018 - SciELO Brasil
… the levels of primaquine and carboxyprimaquine in whole blood … Primaquine and carboxyprimaquine were measured by high-… The levels of carboxyprimaquine in whole blood …
Number of citations: 9 www.scielo.br
B Avula, SI Khan, BL Tekwani… - Biomedical …, 2011 - Wiley Online Library
The clinical formulation of primaquine (PQ) is a mixture of (−)‐(R)‐ and (+)‐(S)‐ primaquine enantiomers which may show different pharmacokinetic and pharmacodynamic properties. …
W Khan, YH Wang, NPD Nanayakkara… - … of Chromatography B, 2021 - Elsevier
… Carboxyprimaquine (CPQ), the major human plasma metabolite of PQ, can also form the analogous carboxyprimaquine-5,6-orthoquinone (CPOQ) metabolite, which can also generate …
Number of citations: 9 www.sciencedirect.com
M Page-Sharp, KF Ilett, I Betuela, TME Davis… - … of Chromatography B, 2012 - Elsevier
Sensitive bioanalytical methods are required for pharmacokinetic studies in children, due to the small volume and modest number of samples that can be obtained. We sought to …
Number of citations: 21 www.sciencedirect.com
R Bortocan, PS Bonato - Electrophoresis, 2004 - Wiley Online Library
An enantioselective capillary electrophoresis method for the simultaneous determination of primaquine (PQ) and carboxyprimaquine (CPQ) in rat liver mitochondrial fraction, suitable for …
L Constantino, P Paixao, R Moreira, MJ Portela… - Experimental and …, 1999 - Elsevier
… Incubation of all fractions with primaquine yielded carboxyprimaquine as the only … the highest V max /K M value for the formation of carboxyprimaquine (8.5 × 10 -6 dm 3 mg -1 h -1 ). A …
Number of citations: 91 www.sciencedirect.com

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